Voriconazole N-oxide (hydrochloride)
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Overview
Description
Voriconazole N-oxide (hydrochloride) is a metabolite of voriconazole, a triazole antifungal medication. Voriconazole is widely used to treat serious fungal infections, particularly in immunocompromised patients. The N-oxide derivative is formed through the metabolic oxidation of voriconazole and is known to have distinct pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Voriconazole N-oxide is synthesized through the N-oxidation of voriconazole. The process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an organic solvent, often acetonitrile, and requires careful monitoring to ensure complete conversion to the N-oxide form .
Industrial Production Methods: In industrial settings, the production of voriconazole N-oxide involves large-scale oxidation processes. The use of continuous flow reactors and advanced monitoring systems ensures high yield and purity. The final product is often purified through crystallization or chromatography techniques to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Voriconazole N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other metabolites.
Reduction: Under certain conditions, the N-oxide can be reduced back to voriconazole.
Substitution: The compound can participate in substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of hydroxylated metabolites.
Reduction: Regeneration of voriconazole.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Voriconazole N-oxide has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of voriconazole.
Biology: Investigated for its role in the metabolic pathways of antifungal agents.
Medicine: Studied for its pharmacokinetic properties and potential therapeutic effects.
Industry: Utilized in the development of new antifungal formulations and drug delivery systems.
Mechanism of Action
Voriconazole N-oxide exerts its effects by inhibiting fungal cytochrome P450 enzymes, particularly 14-alpha sterol demethylase. This inhibition disrupts the synthesis of ergosterol, an essential component of fungal cell membranes, leading to cell lysis and death. The compound’s interaction with cytochrome P450 enzymes also affects its own metabolism and pharmacokinetics .
Comparison with Similar Compounds
Fluconazole: Another triazole antifungal with a similar mechanism of action but different pharmacokinetic properties.
Itraconazole: A triazole antifungal with broader spectrum activity.
Posaconazole: Known for its efficacy against resistant fungal strains.
Uniqueness: Voriconazole N-oxide is unique due to its specific metabolic pathway and the formation of distinct metabolites. Its pharmacokinetic profile, including its interaction with cytochrome P450 enzymes, sets it apart from other triazole antifungals .
Properties
Molecular Formula |
C16H15ClF3N5O2 |
---|---|
Molecular Weight |
401.77 g/mol |
IUPAC Name |
(2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoro-1-oxidopyrimidin-1-ium-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol;hydrochloride |
InChI |
InChI=1S/C16H14F3N5O2.ClH/c1-10(15-14(19)5-24(26)9-21-15)16(25,6-23-8-20-7-22-23)12-3-2-11(17)4-13(12)18;/h2-5,7-10,25H,6H2,1H3;1H/t10-,16+;/m0./s1 |
InChI Key |
TUFSYNMLEUYAQZ-XVQZZTKGSA-N |
Isomeric SMILES |
C[C@@H](C1=NC=[N+](C=C1F)[O-])[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O.Cl |
Canonical SMILES |
CC(C1=NC=[N+](C=C1F)[O-])C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O.Cl |
Origin of Product |
United States |
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